molecular formula C12H19BF2O3Si B3049536 4-(t-Butyldimethylsilyloxy)-2,6-difluorophenylboronic acid CAS No. 2096341-77-2

4-(t-Butyldimethylsilyloxy)-2,6-difluorophenylboronic acid

Cat. No.: B3049536
CAS No.: 2096341-77-2
M. Wt: 288.17
InChI Key: SAXLUFSXLIRBKM-UHFFFAOYSA-N
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Description

4-(t-Butyldimethylsilyloxy)-2,6-difluorophenylboronic acid is a fluorinated aryl boronic acid derivative featuring a tert-butyldimethylsilyl (TBS) protecting group at the para position and fluorine atoms at the ortho positions. This structural modification aims to enhance stability and modulate reactivity in cross-coupling reactions, particularly the Suzuki-Miyaura coupling (SMC), which is critical in pharmaceutical and materials synthesis. The TBS group is expected to mitigate rapid protodeboronation—a common issue with ortho-fluorinated boronic acids—by sterically and electronically stabilizing the boron center .

Properties

IUPAC Name

[4-[tert-butyl(dimethyl)silyl]oxy-2,6-difluorophenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BF2O3Si/c1-12(2,3)19(4,5)18-8-6-9(14)11(13(16)17)10(15)7-8/h6-7,16-17H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXLUFSXLIRBKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1F)O[Si](C)(C)C(C)(C)C)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BF2O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001135278
Record name Boronic acid, B-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2,6-difluorophenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001135278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096341-77-2
Record name Boronic acid, B-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2,6-difluorophenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096341-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2,6-difluorophenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001135278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(t-Butyldimethylsilyloxy)-2,6-difluorophenylboronic acid typically involves the following steps:

    Formation of the Phenylboronic Acid Core: The phenylboronic acid core can be synthesized through the reaction of phenyl magnesium bromide with trimethyl borate, followed by hydrolysis.

    Introduction of Difluoro Groups: The difluoro groups are introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Attachment of t-Butyldimethylsilyloxy Group: The tert-butyldimethylsilyloxy group is introduced through a silylation reaction using tert-butyldimethylsilyl chloride in the presence of a base like imidazole or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(t-Butyldimethylsilyloxy)-2,6-difluorophenylboronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl halides to form biaryl compounds.

    Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.

    Substitution: The silyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).

    Oxidation: Hydrogen peroxide or other peroxides in aqueous or organic solvents.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

    Substituted Phenyl Compounds: Formed through nucleophilic substitution of the silyloxy group.

Scientific Research Applications

4-(t-Butyldimethylsilyloxy)-2,6-difluorophenylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.

    Biology: Employed in the synthesis of biologically active molecules and drug candidates.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of kinase inhibitors and other therapeutic agents.

    Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 4-(t-Butyldimethylsilyloxy)-2,6-difluorophenylboronic acid in chemical reactions involves the following steps:

    Activation of the Boronic Acid Group: The boronic acid group undergoes activation through coordination with a palladium catalyst in Suzuki-Miyaura coupling.

    Transmetalation: The activated boronic acid group transfers its aryl group to the palladium catalyst.

    Reductive Elimination: The palladium catalyst facilitates the formation of the biaryl product through reductive elimination.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Stability and Reactivity

The table below compares key properties of 4-(t-Butyldimethylsilyloxy)-2,6-difluorophenylboronic acid with analogous boronic acids:

Compound Name Substituents Stability in SMC Reactivity Notes Applications References
This compound TBS (para), F (ortho) High* Slower transmetalation due to steric bulk; reduced protodeboronation Stabilized intermediates for drug synthesis Inferred
2,6-Difluorophenylboronic acid H (para), F (ortho) Low Rapid protodeboronation; requires optimized catalysts (e.g., XPhosPd(G2)) Pharmaceuticals, agrochemicals
4-(Benzyloxy)-2,6-difluorophenylboronic acid BnO (para), F (ortho) Moderate Benzyl group removable via hydrogenation; moderate steric hindrance Targeted coupling under mild conditions
4-(tert-Butoxycarbonyl)-2,6-difluorophenylboronic acid BOC (para), F (ortho) Moderate BOC group improves solubility; decomposes under acidic conditions Specialty materials
2,4-Difluorophenylboronic acid H (para), F (meta/ortho) Moderate Less steric strain; slower protodeboronation than 2,6-difluoro analog Crystal engineering, host-guest chemistry

*Inferred based on structural analogs and protective group chemistry.

Key Research Findings

a) Stability in Suzuki-Miyaura Coupling (SMC)
  • 2,6-Difluorophenylboronic acid suffers from rapid protodeboronation under standard SMC conditions, limiting its utility. However, optimized catalysts like XPhosPd(G2) and high pH conditions (0.5 M K₃PO₄ in THF) significantly improve yields by slowing decomposition .
  • This compound is hypothesized to exhibit enhanced stability due to the TBS group’s steric protection, which shields the boron center from nucleophilic attack. This could enable room-temperature reactions or compatibility with less active catalysts .
b) Electronic and Steric Effects
  • Fluorine Substituents : Ortho-fluorine atoms increase the boronic acid’s electrophilicity, accelerating transmetalation in SMC. However, this also accelerates protodeboronation, creating a trade-off .
  • TBS Group : The electron-donating silyl ether group at the para position may slightly reduce the boron center’s electrophilicity, but its steric bulk likely dominates, slowing both transmetalation and decomposition. This contrasts with smaller substituents like benzyloxy or BOC, which offer less protection .

Biological Activity

4-(t-Butyldimethylsilyloxy)-2,6-difluorophenylboronic acid is a boronic acid derivative known for its unique structural features, including a t-butyldimethylsilyloxy group and difluoro substitutions. This compound has garnered attention in both synthetic organic chemistry and biological research due to its potential applications in drug development and its interactions with biological systems.

  • Molecular Formula : C₁₂H₁₉BF₂O₃Si
  • Molecular Weight : 288.17 g/mol
  • Structure : The presence of the silyloxy group enhances stability and solubility in organic solvents, making it a valuable reagent in various chemical transformations.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Phenylboronic Acid Core : Achieved through the reaction of phenyl magnesium bromide with trimethyl borate, followed by hydrolysis.
  • Introduction of Difluoro Groups : Electrophilic fluorination using reagents such as Selectfluor.
  • Attachment of the t-Butyldimethylsilyloxy Group : Silylation using tert-butyldimethylsilyl chloride in the presence of a base like imidazole or triethylamine.

Anticancer Potential

Research has indicated that this compound can be utilized in the synthesis of fluorinated analogues of known kinase inhibitors. These analogues have been investigated for their antiproliferative activity against various cancer cell lines. Preliminary studies suggest that these compounds exhibit enhanced potency and selectivity compared to their non-fluorinated counterparts.

Enzyme Inhibition Studies

The compound's structure suggests potential interactions with various enzymes, particularly those involved in cancer pathways. For instance, studies have explored its role as an inhibitor or modulator in biochemical pathways, indicating promising results for further therapeutic applications. The interactions with specific enzymes could be pivotal for developing targeted cancer therapies .

Case Study 1: Synthesis of Kinase Inhibitors

In one notable study, researchers synthesized a series of kinase inhibitors using this compound as a key building block. The resulting compounds were evaluated for their ability to inhibit specific kinases associated with cancer proliferation. Results indicated enhanced activity compared to existing inhibitors, highlighting the compound's utility in drug design.

Case Study 2: Antiproliferative Activity

Another investigation focused on the antiproliferative effects of derivatives synthesized from this boronic acid on various cancer cell lines. The study found that certain derivatives exhibited significant inhibition of cell growth, suggesting that modifications to the core structure can lead to improved biological activity.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
2,6-Difluorophenylboronic AcidLacks the silyloxy groupSimpler structure; widely used in Suzuki reactions
4-(t-Butyldimethylsilyloxy)-phenylboronic AcidContains a phenyl group instead of difluoroDifferent electronic properties due to substituents
4-(trimethylsilyloxy)-2,6-difluorophenylboronic AcidTrimethylsilyl group instead of t-butyldimethylsilylAltered stability and reactivity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(t-Butyldimethylsilyloxy)-2,6-difluorophenylboronic acid, and how is its purity validated?

  • Methodological Answer: Synthesis typically involves sequential functionalization:

Hydroxyl Protection : The phenolic -OH group is protected with t-butyldimethylsilyl (TBDMS) chloride under anhydrous conditions (e.g., DMF, imidazole catalyst, 0°C to RT).

Boronic Acid Introduction : Suzuki-Miyaura coupling precursors or direct borylation via Miyaura borylation (Pd catalysis, bis(pinacolato)diboron) can be employed.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.

  • Characterization: Use 19F^{19}\text{F} and 1H^{1}\text{H} NMR to confirm fluorine and TBDMS group positions. Mass spectrometry (HRMS) validates molecular weight. Monitor anhydride content via 11B^{11}\text{B} NMR if impurities arise .

Q. How should this compound be stored to maintain stability, and what are its key degradation risks?

  • Methodological Answer:

  • Storage : Store at 0–6°C under inert gas (argon) to prevent hydrolysis of the boronic acid and TBDMS groups. Use amber vials to avoid light-induced decomposition.
  • Degradation Risks :
  • Moisture Sensitivity : Boronic acids readily form anhydrides or trimeric boroxines in humid conditions. Karl Fischer titration monitors water content in batches .
  • Thermal Instability : Differential scanning calorimetry (DSC) can identify decomposition thresholds (e.g., >40°C).

Advanced Research Questions

Q. How do the TBDMS and fluorine substituents influence the reactivity of this boronic acid in Suzuki-Miyaura cross-couplings?

  • Methodological Answer:

  • Steric Effects : The bulky TBDMS group at the 4-position reduces steric accessibility, requiring optimized ligands (e.g., SPhos or XPhos) to enhance Pd catalyst turnover.
  • Electronic Effects : Fluorine atoms at 2,6-positions lower the boronic acid’s pKa (observed pKa ~7.2 for non-silylated analogs; actual pKa is lower due to electron-withdrawing effects), accelerating transmetallation but risking proto-deboronation. Use weakly basic conditions (e.g., K2_2CO3_3 in THF/H2_2O) to balance reactivity and stability .
  • Case Study : In coupling with bromoarenes, yields improved from 60% to 85% when switching from Pd(PPh3_3)4_4 to Pd(OAc)2_2/SPhos .

Q. Can this compound serve as a building block for macrocyclic drug candidates, and what computational tools aid in optimizing such designs?

  • Methodological Answer:

  • Macrocyclization Strategy : The TBDMS group enhances solubility in non-polar solvents, facilitating ring-closing metathesis or amide couplings. For example, in PIM1 kinase inhibitors, the boronic acid and cyclic amine moieties are positioned for intramolecular cyclization.
  • Computational Modeling : Tools like Schrödinger’s Maestro or AutoDock assess docking scores and contact surfaces. In a study, macrocycles derived from this boronic acid showed improved binding affinity (ΔG = -9.2 kcal/mol) compared to linear analogs (ΔG = -7.5 kcal/mol) .

Q. How can researchers resolve contradictions in reported pKa values for fluorinated phenylboronic acids?

  • Methodological Answer:

  • pKa Determination : Use potentiometric titration in mixed solvents (e.g., DMSO/H2_2O) with correction for medium effects. For 2,6-difluorophenylboronic acid, the apparent pKa of 7.2 (observed) masks a true pKa of ~6.3 due to equilibrium shifts in catalysis.
  • Contradiction Analysis : Cross-validate via 11B^{11}\text{B} NMR to detect boronate ester formation, which artificially elevates observed pKa. Adjust reaction pH 0.5–1.0 units below theoretical pKa to suppress side reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(t-Butyldimethylsilyloxy)-2,6-difluorophenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-(t-Butyldimethylsilyloxy)-2,6-difluorophenylboronic acid

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